molecular formula C11H20N2O3 B1468691 1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1341622-50-1

1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid

Cat. No.: B1468691
CAS No.: 1341622-50-1
M. Wt: 228.29 g/mol
InChI Key: XAAYBDKMGURMAX-UHFFFAOYSA-N
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Description

1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid, also known by its IUPAC name (2S)-2-(Diethylcarbamoyl)-5-oxo-1-pyrrolidinecarboxylic acid, is a pyrrolidine derivative with the molecular formula C12H21NO4. This compound is an important intermediate in the synthesis of peptides and natural products.

Preparation Methods

The synthesis of 1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This reaction is catalyzed by organocatalysts and results in highly enantiomerically enriched pyrrolidine-3-carboxylic acids . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: The compound is utilized in the study of biological processes and the development of biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is investigated for its potential therapeutic properties.

    Industry: The compound is employed in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

    Pyrrolidine-3-carboxylic acid derivatives: These compounds share a similar core structure but differ in their functional groups and substituents.

    Diethylcarbamoyl derivatives: Compounds with the diethylcarbamoyl group exhibit similar chemical properties and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(diethylamino)-2-oxoethyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-3-13(4-2)10(14)8-12-6-5-9(7-12)11(15)16/h9H,3-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAYBDKMGURMAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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